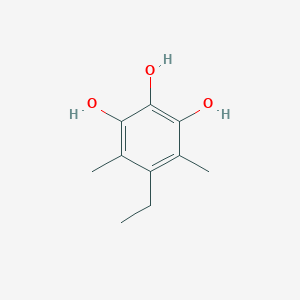

5-ethyl-4,6-dimethylbenzene-1,2,3-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4,6-dimethylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSXIVJAKNLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175848 | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151-18-0 | |

| Record name | Barnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Proposed Synthesis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Due to the absence of a documented synthesis for this specific molecule, this paper presents a rational, multi-step approach based on established principles of organic chemistry, including electrophilic aromatic substitution and functional group interconversions. The proposed route commences with commercially available 2,3-dimethylphenol and proceeds through a series of reactions including nitration, acylation, reduction, and hydroxylation to yield the target polysubstituted pyrogallol derivative. Detailed experimental protocols for each key transformation are provided, along with a summary of expected quantitative data. This document is intended to serve as a foundational resource for researchers seeking to synthesize and explore the properties of this and structurally related compounds.

Introduction

Polysubstituted phenolic compounds, particularly those derived from catechol and pyrogallol, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and antioxidant properties. The target molecule, this compound, represents a novel pyrogallol derivative with a unique substitution pattern. The presence of multiple hydroxyl groups and alkyl substituents on the benzene ring suggests potential for interesting biological and chemical properties. This guide details a proposed synthetic strategy to access this compound, providing a roadmap for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step sequence starting from 2,3-dimethylphenol. The overall strategy involves the sequential introduction of the remaining substituents onto the aromatic ring, culminating in the formation of the triol functionality. The key transformations are outlined below.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

Step 1: Nitration of 2,3-Dimethylphenol

-

Reaction: 2,3-Dimethylphenol to 2,3-Dimethyl-4-nitrophenol

-

Methodology: To a stirred solution of 2,3-dimethylphenol (1.0 eq) in glacial acetic acid at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.1 eq) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford 2,3-dimethyl-4-nitrophenol.

Step 2: Reduction of the Nitro Group

-

Reaction: 2,3-Dimethyl-4-nitrophenol to 4-Amino-2,3-dimethylphenol

-

Methodology: 2,3-Dimethyl-4-nitrophenol (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at 50 psi of H₂ gas in a Parr apparatus until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-amino-2,3-dimethylphenol.

Step 3: Protection of the Amino Group

-

Reaction: 4-Amino-2,3-dimethylphenol to N-(4-Hydroxy-2,3-dimethylphenyl)acetamide

-

Methodology: 4-Amino-2,3-dimethylphenol (1.0 eq) is dissolved in pyridine. Acetic anhydride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The mixture is then poured into cold water, and the precipitate is collected by filtration, washed with water, and dried to give N-(4-hydroxy-2,3-dimethylphenyl)acetamide.

Step 4: Fries Rearrangement for Acylation

-

Reaction: N-(4-Hydroxy-2,3-dimethylphenyl)acetamide to N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide

-

Methodology: N-(4-Hydroxy-2,3-dimethylphenyl)acetamide (1.0 eq) and anhydrous aluminum chloride (2.5 eq) are heated at 160 °C for 3 hours. The reaction mixture is cooled and then carefully hydrolyzed by the addition of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield N-(2-acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide.

Step 5: Reduction of the Ketone

-

Reaction: N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide to N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide

-

Methodology: N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide (1.0 eq) is subjected to catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere (50 psi) until the starting material is consumed. The catalyst is filtered off, and the solvent is removed in vacuo to provide N-(2-ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide.

Step 6: Deprotection of the Amino Group

-

Reaction: N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide to 4-Amino-5-ethyl-2,3-dimethylphenol

-

Methodology: N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide (1.0 eq) is refluxed in a mixture of 10% aqueous hydrochloric acid and ethanol for 4 hours. The solution is then cooled and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-amino-5-ethyl-2,3-dimethylphenol.

Step 7: Diazotization and Hydroxylation

-

Reaction: 4-Amino-5-ethyl-2,3-dimethylphenol to this compound

-

Methodology: 4-Amino-5-ethyl-2,3-dimethylphenol (1.0 eq) is dissolved in a dilute solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper sulfate. After the evolution of nitrogen gas ceases, the solution is cooled and extracted with diethyl ether. The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, assuming a hypothetical 10 mmol starting scale of 2,3-dimethylphenol.

| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 1 | 2,3-Dimethylphenol | HNO₃, H₂SO₄ | 2,3-Dimethyl-4-nitrophenol | 167.16 | 1.67 |

| 2 | 2,3-Dimethyl-4-nitrophenol | H₂, Pd/C | 4-Amino-2,3-dimethylphenol | 137.18 | 1.37 |

| 3 | 4-Amino-2,3-dimethylphenol | Ac₂O, Pyridine | N-(4-Hydroxy-2,3-dimethylphenyl)acetamide | 179.22 | 1.79 |

| 4 | N-(4-Hydroxy-2,3-dimethylphenyl)acetamide | CH₃COCl, AlCl₃ | N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide | 221.25 | 2.21 |

| 5 | N-(2-Acetyl-4-hydroxy-5,6-dimethylphenyl)acetamide | H₂, Pd/C | N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide | 207.27 | 2.07 |

| 6 | N-(2-Ethyl-4-hydroxy-5,6-dimethylphenyl)acetamide | H₃O⁺ | 4-Amino-5-ethyl-2,3-dimethylphenol | 165.23 | 1.65 |

| 7 | 4-Amino-5-ethyl-2,3-dimethylphenol | 1. NaNO₂, H₂SO₄2. H₂O, heat | This compound | 196.24 | 1.96 |

Conclusion

This technical guide provides a plausible and detailed synthetic route for the preparation of the novel compound this compound. The proposed pathway utilizes well-established chemical transformations and starts from a readily available starting material. The provided experimental protocols and data tables offer a solid foundation for the practical execution of this synthesis in a laboratory setting. Further optimization of reaction conditions and purification methods may be required to achieve high yields and purity of the final product. The successful synthesis of this molecule will enable the exploration of its chemical and biological properties, potentially leading to new discoveries in drug development and materials science.

Predicted NMR Spectra of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (CAS 2151-18-0). The predicted data is based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and typical chemical shift ranges for common organic functional groups.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound are summarized in the tables below. These predictions are derived from the additive effects of the substituents on the benzene ring and known chemical shifts of analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH (3H) | 4.0 - 7.0 | Singlet (broad) | 3H |

| -CH₂- (Ethyl) | 2.4 - 2.7 | Quartet (q) | 2H |

| -CH₃ (Methyl at C4/C6) | 2.0 - 2.3 | Singlet (s) | 6H |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C2, C3 (-OH substituted) | 140 - 155 |

| C4, C6 (-CH₃ substituted) | 120 - 130 |

| C5 (-CH₂CH₃ substituted) | 125 - 135 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Methyl at C4/C6) | 15 - 25 |

| -CH₃ (Ethyl) | 10 - 20 |

Experimental Protocols

While experimental data for this specific molecule is not publicly available, a standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following:

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR: A standard single-pulse experiment would be used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be employed to simplify the spectrum and enhance the signal of quaternary carbons. A longer relaxation delay (2-5 seconds) and a larger number of scans would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the following analysis:

-

Aromatic Hydroxyl Groups (-OH): The protons of the three hydroxyl groups are expected to be in the range of 4-7 ppm.[1][2] Their exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They are predicted to appear as a broad singlet.[1]

-

Ethyl Group (-CH₂CH₃):

-

The methylene protons (-CH₂) are adjacent to the aromatic ring, which causes a downfield shift to approximately 2.4-2.7 ppm.[3] These protons will be split into a quartet by the neighboring methyl protons.

-

The methyl protons (-CH₃) of the ethyl group are in a typical aliphatic environment and are expected around 1.1-1.3 ppm.[3] They will be split into a triplet by the adjacent methylene protons.

-

-

Methyl Groups (-CH₃ on the ring): The two methyl groups attached to the benzene ring are in a similar chemical environment. Protons on methyl groups attached to a benzene ring typically appear around 2.1-2.3 ppm.[4] Due to the symmetry of their placement relative to the other substituents, they are expected to be chemically equivalent and appear as a single singlet.

-

Aromatic Carbons:

-

The carbons bearing the hydroxyl groups (C1, C2, C3) will be significantly deshielded due to the electronegativity of the oxygen atoms, with predicted shifts in the 140-155 ppm range.[1]

-

The carbons substituted with the methyl groups (C4, C6) and the ethyl group (C5) will have chemical shifts influenced by the electron-donating nature of these alkyl groups, typically appearing in the 120-135 ppm region.[5][6]

-

-

Alkyl Carbons:

Visualizations

The following diagrams illustrate the structure and the conceptual workflow for NMR prediction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. google.com [google.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [app.jove.com]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (CAS No. 2151-18-0), also known as Barnol. Due to the limited availability of experimental data for this specific compound, this document primarily presents computed properties and outlines general methodologies for the characterization of such molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and further investigating this compound.

Introduction

This compound is a substituted aromatic compound belonging to the pyrogallol family. Its structure, featuring a benzene ring with three adjacent hydroxyl groups and further substituted with ethyl and methyl groups, suggests potential for various chemical interactions and biological activities. Molecules of this class are often investigated for their antioxidant, anti-inflammatory, and other pharmacological properties. This guide collates the available data for this specific molecule and provides a framework for its further experimental investigation.

Chemical and Physical Properties

Currently, detailed experimental data on the physical and chemical properties of this compound is limited in publicly accessible literature. The following tables summarize the computed properties available from chemical databases.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Barnol, 5-Ethyl-4,6-dimethylpyrogallol | Pharmaffiliates[2] |

| CAS Number | 2151-18-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 182.094294304 Da | PubChem[1] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |

| Complexity | 156 | PubChem[1] |

Experimental Protocols

Potential Signaling Pathways and Biological Activity

There is no specific information in the current literature detailing the biological activity or the signaling pathways modulated by this compound. However, based on its structural similarity to other polyphenolic compounds, it could potentially be investigated for its role as an inhibitor or modulator in various signaling cascades, such as those involved in inflammation or oxidative stress. A hypothetical representation of how a small molecule inhibitor might interact with a generic signaling pathway is provided below.

Summary and Future Directions

This compound is a chemical compound with limited available data. The computed properties suggest a molecule with potential for biological activity, likely influenced by its hydroxyl groups. Further research is required to determine its actual physical and chemical properties through experimental validation.

Future research should focus on:

-

Developing and publishing a reliable synthetic route.

-

Full characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

-

Experimental determination of its physicochemical properties.

-

Screening for biological activity in relevant assays.

This guide serves as a starting point for researchers interested in exploring the potential of this compound.

References

Mass spectrometry fragmentation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing mass spectrometry for molecular structure elucidation. Due to the absence of published experimental mass spectra for this specific compound, the fragmentation pathways described herein are based on established principles of mass spectrometry for substituted aromatic compounds, alkylphenols, and polyhydroxybenzene derivatives.

Predicted Fragmentation Pathways

Electron ionization is an energetic ("hard") ionization technique that typically induces significant fragmentation of organic molecules, providing valuable structural information.[1][2][3] For alkyl-substituted aromatic compounds, fragmentation is often directed by the stability of the resulting carbocations, with benzylic cations being particularly favored.[4][5][6]

The fragmentation of this compound is predicted to initiate with the formation of a molecular ion ([M]+•) at m/z 182. Subsequent fragmentation is expected to proceed through several key pathways, primarily involving the alkyl substituents on the aromatic ring.

A primary and highly probable fragmentation event is the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃). This results in a stable, resonance-stabilized benzylic cation at m/z 167. This fragment is often a base peak or a very prominent peak in the mass spectra of compounds containing an ethyl-substituted benzene ring.

Another expected fragmentation is the loss of a methyl radical from one of the methyl groups attached to the aromatic ring, yielding a fragment ion at m/z 167. While this produces an ion of the same mass as the loss of a methyl radical from the ethyl group, the benzylic cleavage is generally the more favored pathway.

Further fragmentation can occur from these primary ions. For instance, the ion at m/z 167 could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds, which would result in an ion at m/z 139. Additionally, the loss of the entire ethyl group as an ethyl radical (•C₂H₅) from the molecular ion would produce a fragment at m/z 153.

The presence of multiple hydroxyl groups may also lead to the loss of a water molecule (H₂O) from the molecular ion or major fragment ions, although this is sometimes less favorable in aromatic systems compared to aliphatic alcohols.

The logical flow of the predicted primary fragmentation pathways is illustrated in the diagram below.

Caption: Predicted EI fragmentation pathway of this compound.

Data Presentation

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.

| m/z | Proposed Neutral Loss | Formula of Ion | Proposed Structure of Ion |

| 182 | - | [C₁₀H₁₄O₃]+• | Molecular Ion |

| 167 | •CH₃ | [C₉H₁₁O₃]+ | Benzylic cation from loss of methyl from ethyl group |

| 153 | •C₂H₅ | [C₈H₉O₃]+ | Cation from loss of the ethyl group |

| 139 | •CH₃, CO | [C₈H₁₁O₂]+ | Cation from subsequent loss of CO from the m/z 167 ion |

Experimental Protocols

To acquire the mass spectrum of this compound, a standard approach would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane (e.g., 100 µg/mL).

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

Mass Spectrometry (MS) Method:

-

Ionization Source: Electron Ionization (EI).[7]

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The experimental workflow for this analysis is depicted in the following diagram.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. whitman.edu [whitman.edu]

- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 6. youtube.com [youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Solubility of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Due to the absence of specific experimental data in publicly available literature, this guide combines theoretical considerations based on structural analysis, extrapolated data from the parent compound pyrogallol, and standardized experimental protocols for determining solubility.

Introduction

This compound is a substituted derivative of pyrogallol (benzene-1,2,3-triol). The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound in various laboratory solvents is essential for its application in research and drug development.

The structure of this compound includes a polar triol functional group on a benzene ring, which is further substituted with non-polar alkyl groups (one ethyl and two methyl groups). This combination of polar and non-polar moieties suggests a nuanced solubility profile.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, a qualitative solubility profile can be predicted based on the principles of "like dissolves like". The parent compound, pyrogallol, is a polar molecule and exhibits good solubility in polar solvents.[1] The introduction of ethyl and dimethyl groups increases the hydrocarbon (non-polar) character of the molecule. This structural modification is expected to decrease its solubility in highly polar solvents like water and enhance its solubility in organic solvents of moderate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | High | Low to Moderate | The polar triol group may allow for some water solubility, but the non-polar alkyl groups will significantly reduce it compared to pyrogallol. |

| Ethanol | C₂H₅OH | High | High | Ethanol's ability to engage in hydrogen bonding and its ethyl group make it a suitable solvent for compounds with both polar and non-polar characteristics. |

| Methanol | CH₃OH | High | High | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the triol group. |

| Acetone | (CH₃)₂CO | Moderate | High | Acetone is a polar aprotic solvent that can interact with the polar functional groups without the steric hindrance of a protic solvent. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | High | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[2] |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderate | Moderate to High | As a moderately polar solvent, ethyl acetate is expected to be effective in dissolving the compound due to a balance of polar and non-polar interactions. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols can be employed.

3.1. Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vial at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by pipetting or by using a syringe with a filter.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a validated spectroscopic method.

-

The experiment should be performed in triplicate to ensure accuracy and precision.

-

3.2. Potentiometric Titration Method (Kinetic Solubility)

This method is suitable for ionizable compounds and provides a measure of kinetic solubility.

-

Principle: The compound is dissolved in a co-solvent and then titrated with an aqueous buffer. The pH at which the compound precipitates is used to calculate the solubility.

-

Procedure:

-

Dissolve a known amount of this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol).

-

Titrate this solution with an aqueous buffer of a specific pH while monitoring the pH of the mixture.

-

The point of precipitation can be detected visually or by using a light-scattering probe.

-

The pH at which precipitation occurs is recorded, and the solubility is calculated based on the Henderson-Hasselbalch equation.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of an organic compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationships in Solubility Testing

The following diagram outlines the logical progression of solubility testing for an unknown organic compound.

Caption: Decision Tree for Qualitative Solubility Analysis.

Conclusion

References

The Multifaceted Biological Activities of Substituted Pyrogallol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrogallol compounds, a class of polyphenols characterized by a 1,2,3-trihydroxybenzene core, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, primarily attributed to their antioxidant properties stemming from the electron-rich pyrogallol moiety, extend to anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the core biological activities of substituted pyrogallol compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Antioxidant Activity

The hallmark of pyrogallol and its derivatives is their potent antioxidant capacity. The three adjacent hydroxyl groups on the benzene ring readily donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to numerous pathological conditions.

Quantitative Data for Antioxidant Activity

| Compound | Assay | IC50 / % Inhibition | Reference |

| Pyrogallol | DPPH Radical Scavenging | 92.37% inhibition at 500 µM | [1][2] |

| Pyrogallol Dimer | DPPH Radical Scavenging | 40.77% inhibition at 500 µM | [1][2] |

| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | DPPH Radical Scavenging | IC50: 0.90 µM | [3] |

| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Alkyl Radical Scavenging | IC50: 2.54 µM | [3] |

| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Hydroxyl Radical Scavenging | IC50: 62.93 µM | [3] |

| Pyrogallol-phloroglucinol-6,6-bieckol (PPB) | Superoxide Radical Scavenging | IC50: 109.05 µM | [3] |

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.2 mM).

-

Reaction Mixture : Add a defined volume of the test compound solution (at various concentrations) to the DPPH solution in a 96-well plate.[4]

-

Incubation : Incubate the plate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4]

-

Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 515-517 nm) using a microplate reader.[4]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation.

-

ABTS Radical Cation Generation : Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.[4][6]

-

Dilution : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Reaction : Add the test compound to the diluted ABTS•+ solution.[4]

-

Incubation : Allow the reaction to proceed for a defined time (e.g., 6 minutes) in the dark.[4]

-

Measurement : Measure the absorbance at 734 nm.[4]

-

Calculation : Calculate the percentage of inhibition as described for the DPPH assay.[5]

Anticancer Activity

Substituted pyrogallol compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Pyrogallol | SNU-484 (gastric cancer) | MTT Assay | ~50 µM | [7] |

| Pyrogallol | K562, Jurkat, Raji, HEL (human tumor cells) | Proliferation Assay | Antiproliferative effects | [7] |

| Pyrogallol | A549 (lung cancer) | MTT Assay | Dose-dependent cytotoxicity | [8] |

| Pyrogallol | C6 (glioma) | MTT Assay | IC50: 40 µM (24h), 15 µM (72h) | [9] |

| Pyrogallol | DU145, PC3 (prostate cancer) | Proliferation Assay | Inhibition of proliferation | [10][11] |

Signaling Pathways in Anticancer Activity

Pyrogallol and its derivatives have been shown to modulate several critical signaling pathways implicated in cancer development and progression.

-

PI3K/AKT Signaling Pathway : This pathway is crucial for cell survival and proliferation. Pyrogallol has been observed to inhibit the PI3K/AKT pathway, leading to decreased cancer cell viability.[12][13] In some hepatocellular carcinoma cells, pyrogallol has been shown to inhibit this pathway, contributing to its antitumor effects.[14]

-

Akt/GSK-3β/β-catenin Signaling Pathway : Pyrogallol has been found to inactivate the Akt signaling pathway, which in turn affects the GSK-3β/β-catenin signaling cascade, leading to the inhibition of proliferation and promotion of apoptosis in prostate cancer cells.[10][11]

-

p53-mediated Pathway : In non-small cell lung cancer cells, pyrogallol can induce cell cycle arrest and apoptosis by upregulating p21 in a p53-dependent manner.[15]

Experimental Protocol for Anticancer Activity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[16][17][18]

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Compound Treatment : Treat the cells with various concentrations of the substituted pyrogallol compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16][18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]

-

Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]

-

Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[16]

-

Calculation : Cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity

Pyrogallol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[7][19] The proposed mechanism of action involves the disruption of microbial cell membrane permeability, leading to the leakage of essential intracellular components.[1]

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| Pyrogallol | Staphylococcus aureus | Broth Microdilution | 512 µg/mL | [1] |

| Pyrogallol | Escherichia coli | Broth Microdilution | 256 µg/mL | [1] |

| Pyrogallol Dimer | Staphylococcus aureus | Broth Microdilution | 8 µg/mL | [1] |

| Pyrogallol Dimer | Escherichia coli | Broth Microdilution | 8 µg/mL | [1] |

| Pyrogallol | Methicillin-resistant Staphylococcus aureus (MRSA) | Microbroth Dilution | 15.6 µg/mL | [20] |

| Pyrogallol | Vibrio parahaemolyticus | Not specified | 32-64 µg/mL | [21] |

Experimental Protocol for Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]

-

Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[2]

-

Serial Dilutions : Prepare two-fold serial dilutions of the substituted pyrogallol compound in a suitable broth medium in a 96-well microtiter plate.[25]

-

Inoculation : Inoculate each well with the standardized microbial suspension.[24] Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[24]

-

MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24]

Neuroprotective Effects

Emerging research suggests that substituted pyrogallol compounds may possess neuroprotective properties, primarily linked to their antioxidant and anti-inflammatory activities. They have been investigated for their potential in mitigating pathological factors associated with neurodegenerative diseases like Alzheimer's disease.[26] The pyrogallol moiety can interact with amyloid-β (Aβ) and metal ions, which are implicated in the pathology of Alzheimer's.[26] Furthermore, pyrogallol has been shown to elicit β-amyloid secretion, although the underlying mechanisms are complex and may involve radical formation.[27]

Conclusion

Substituted pyrogallol compounds represent a promising class of natural products with a wide array of biological activities. Their potent antioxidant, anticancer, antimicrobial, and potential neuroprotective effects make them attractive candidates for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working to unlock the full therapeutic potential of these versatile molecules. Further studies are warranted to elucidate the precise mechanisms of action, explore structure-activity relationships, and evaluate the in vivo efficacy and safety of novel substituted pyrogallol derivatives.

References

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]

- 5. 2.5. The DPPH and ABTS Antioxidant Assays [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. envirobiotechjournals.com [envirobiotechjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrogallol from Spirogyra neglecta Inhibits Proliferation and Promotes Apoptosis in Castration-Resistant Prostate Cancer Cells via Modulating Akt/GSK-3β/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]

- 13. texilajournal.com [texilajournal.com]

- 14. Antitumor Effect of Pyrogallol via miR-134 Mediated S Phase Arrest and Inhibition of PI3K/AKT/Skp2/cMyc Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrogallol promotes growth arrest by activating the p53-mediated up-regulation of p21 and p62/SQSTM1-dependent degradation of β-catenin in nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.monash.edu [research.monash.edu]

- 21. envirobiotechjournals.com [envirobiotechjournals.com]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Pyrogallol intermediates elicit beta-amyloid secretion via radical formation and alterations in intracellular trafficking, distinct from pyrogallol-generated superoxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: IUPAC Nomenclature and Chemical Structure

This technical guide provides a comprehensive analysis of the IUPAC naming and chemical structure of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol for researchers, scientists, and professionals in drug development. This document elucidates the systematic nomenclature, presents a visual representation of the molecular structure, and outlines the logical process for its naming convention.

IUPAC Nomenclature Deconstruction

The systematic name this compound can be deconstructed to understand the precise arrangement of its functional groups and substituents on the core benzene ring. The naming follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC).

-

Parent Hydride : The foundational structure is benzene , a six-carbon aromatic ring.

-

Principal Functional Groups : The suffix "-triol" indicates the presence of three hydroxyl (-OH) functional groups. Their locants, or positions on the ring, are specified as 1, 2, and 3. This core structure is systematically named benzene-1,2,3-triol . This particular arrangement is also commonly known as pyrogallol.

-

Substituents : The prefixes denote other groups attached to the benzene ring:

-

5-ethyl : An ethyl group (-CH₂CH₃) is attached to carbon atom 5.

-

4,6-dimethyl : Two methyl groups (-CH₃) are attached to carbon atoms 4 and 6.

-

The numbering of the benzene ring is assigned to give the principal hydroxyl functional groups the lowest possible locants (1, 2, and 3). The remaining substituents are then numbered accordingly. The substituents are listed in alphabetical order (ethyl before methyl) in the final name.

The logical workflow for deriving the IUPAC name is illustrated in the diagram below.

Chemical Structure

The chemical structure of this compound is depicted below. The diagram illustrates the spatial arrangement of the atoms and the connectivity of the functional groups and substituents on the aromatic ring.

Physicochemical Data

| Property | 4,6-dimethylbenzene-1,2,3-triol | 5-ethyl-4-methylbenzene-1,2,3-triol |

| Molecular Formula | C₈H₁₀O₃ | C₉H₁₂O₃ |

| Molecular Weight | 154.16 g/mol | 168.19 g/mol |

| XLogP3 (Computed) | 1.6 | 2.1 |

| Hydrogen Bond Donors | 3 | 3 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bond Count | 0 | 1 |

| Exact Mass | 154.06 g/mol | 168.08 g/mol |

| Topological Polar Surface Area | 60.7 Ų | 60.7 Ų |

Data sourced from PubChem and is computationally generated.[2][3]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not described in peer-reviewed literature. However, general synthetic routes for alkylated polyphenols often involve Friedel-Crafts alkylation or acylation of a protected pyrogallol derivative, followed by deprotection.

A generalized conceptual workflow for such a synthesis is presented below. This is a theoretical pathway and would require optimization for this specific molecule.

Researchers aiming to synthesize this compound would likely need to develop a novel synthetic route, potentially adapting procedures from patents that describe the preparation of similar polyphenol compounds.[4][5]

References

- 1. 2151-18-0|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Ethyl-4-methylbenzene-1,2,3-triol | C9H12O3 | CID 12386611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dimethylbenzene-1,2,3-triol | C8H10O3 | CID 53440038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US11066524B2 - Process for producing alkoxylated polyphenols - Google Patents [patents.google.com]

- 5. CN118290332A - A method for preparing polyphenol compounds - Google Patents [patents.google.com]

In Silico Toxicity Prediction for 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico toxicity prediction for the novel compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. In the absence of empirical toxicological data, computational methods offer a robust, ethical, and cost-effective initial assessment of a compound's potential adverse effects. This document outlines a detailed workflow for predicting a range of toxicity endpoints using publicly available and validated Quantitative Structure-Activity Relationship (QSAR) models. Methodologies for utilizing prominent online platforms, ADMETlab 2.0 and admetSAR, are described in detail, enabling researchers to replicate and expand upon these findings. Furthermore, this guide delves into the potential toxicological mechanisms, focusing on signaling pathways likely to be perturbed by a substituted benzene-1,2,3-triol moiety, such as those related to oxidative stress and caspase-mediated apoptosis. All quantitative predictions are summarized in structured tables for clarity and comparative analysis.

Introduction to In Silico Toxicology

In silico toxicology is a rapidly evolving field that utilizes computational models to predict the toxic properties of chemical substances.[1] By analyzing the relationship between a molecule's structure and its biological activity, these models can forecast potential adverse effects on human health and the environment.[1] This approach is integral to modern drug discovery and chemical safety assessment, offering a means to prioritize compounds for further development, reduce reliance on animal testing, and minimize late-stage failures in the pharmaceutical pipeline.[1][2]

The primary methodologies in in silico toxicology include the development and application of (Quantitative) Structure-Activity Relationship ([Q]SAR) models. QSAR models are mathematical representations that correlate a compound's structural or physicochemical properties with its toxicological effects.[3] These models are built upon large datasets of experimentally determined toxicity data and can predict a wide array of endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.[4]

This guide focuses on the application of these principles to this compound, a compound for which no public toxicological data is currently available.

The Compound of Interest: this compound

Structure:

-

IUPAC Name: this compound

-

SMILES: CCC1=C(C(=C(C(=C1)C)O)O)O

-

Molecular Formula: C₁₀H₁₄O₃

-

Molecular Weight: 182.22 g/mol

The structure of this compound, particularly the benzene-1,2,3-triol (pyrogallol) moiety, is of toxicological interest. Pyrogallol and its derivatives are known to generate reactive oxygen species (ROS) through auto-oxidation, leading to oxidative stress, which can induce mutagenesis, carcinogenesis, and hepatotoxicity.[1]

In Silico Toxicity Prediction Workflow

The prediction of toxicity for a novel compound follows a structured workflow. This process ensures a systematic and reproducible assessment.

Caption: A generalized workflow for in silico toxicity prediction.

Experimental Protocols

This section provides detailed protocols for predicting the toxicity of this compound using two widely used, open-access web servers: ADMETlab 2.0 and admetSAR.

Protocol for ADMETlab 2.0

ADMETlab 2.0 is a comprehensive platform for evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6]

-

Navigate to the ADMETlab 2.0 Web Server: Open a web browser and go to the ADMETlab 2.0 homepage.

-

Access the Prediction Module: Select the "ADMET Evaluation" service.[5]

-

Input the Molecular Structure:

-

In the provided input box, paste the SMILES string for this compound: CCC1=C(C(=C(C(=C1)C)O)O)O.

-

Alternatively, the structure can be drawn using the integrated molecular editor.[6]

-

-

Initiate Prediction: Click the "Calculate" button to submit the job.

-

Data Retrieval and Interpretation:

-

The server will return a comprehensive table of predicted properties.

-

For each endpoint, the platform provides a predicted value or classification.[7]

-

Interpret the results based on the color-coded empirical decision guide (green for excellent, yellow for medium, red for poor) and the detailed explanations provided on the "Explanation" page of the website.[2][5]

-

Record all quantitative data for the endpoints listed in Table 1.

-

Protocol for admetSAR

admetSAR is another widely used tool for predicting the ADMET profiles of chemical compounds.[8]

-

Navigate to the admetSAR Web Server: Access the admetSAR homepage.

-

Input the Compound:

-

Paste the SMILES string CCC1=C(C(=C(C(=C1)C)O)O)O into the input field.

-

Alternatively, provide the compound name or draw the structure.

-

-

Run the Prediction: Click the "Predict" button to start the analysis.

-

Analyze the Results:

-

The results will be displayed in a table format, categorized by ADMET properties.

-

The output includes probabilities for classification models and predicted values for regression models.

-

For each prediction, an "Applicability Domain" assessment is provided, indicating the confidence in the prediction.

-

Record all quantitative data for the endpoints listed in Table 2.

-

Predicted Toxicity Profile

The following tables summarize the predicted toxicity and physicochemical properties of this compound obtained from ADMETlab 2.0 and admetSAR.

Table 1: Predicted Physicochemical and Toxicity Properties from ADMETlab 2.0

| Parameter Category | Property | Predicted Value/Classification | Interpretation |

| Physicochemical | Molecular Weight | 182.22 | Acceptable |

| logP | 1.85 | Optimal lipophilicity | |

| logS | -2.45 | Soluble | |

| Water Solubility | 4.52e-03 mol/L | Soluble | |

| Topological Polar Surface Area | 60.69 Ų | Good oral bioavailability expected | |

| Absorption | Human Intestinal Absorption (HIA) | + (Probability: 0.98) | Well absorbed |

| Caco-2 Permeability | - (Probability: 0.81) | Low permeability | |

| Metabolism | CYP2D6 Inhibitor | + (Probability: 0.82) | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | + (Probability: 0.75) | Potential for drug-drug interactions | |

| Toxicity | Ames Mutagenicity | + (Probability: 0.65) | Potential mutagen |

| Carcinogenicity | + (Probability: 0.71) | Potential carcinogen | |

| hERG Inhibition | - (Probability: 0.91) | Low risk of cardiotoxicity | |

| Oral Acute Toxicity (Rat) | Category III (LD₅₀: 580.45 mg/kg) | Toxic | |

| Hepatotoxicity (DILI) | + (Probability: 0.68) | Potential for drug-induced liver injury |

Table 2: Predicted Toxicity and ADMET Properties from admetSAR

| Parameter Category | Property | Predicted Value/Classification | Probability | Applicability Domain |

| Absorption | Blood-Brain Barrier Penetration | BBB+ | 0.89 | Inside |

| Human Intestinal Absorption | + | 0.99 | Inside | |

| Metabolism | CYP2C9 Substrate | Non-substrate | 0.72 | Inside |

| CYP2D6 Substrate | Non-substrate | 0.78 | Inside | |

| CYP3A4 Substrate | Non-substrate | 0.85 | Inside | |

| Toxicity | Ames Mutagenicity | Toxic | 0.63 | Inside |

| Carcinogenicity | Carcinogen | - | - | |

| hERG Inhibition | Non-inhibitor | 0.88 | Inside | |

| Oral Acute Toxicity (Rat) | Category III | LD₅₀: 2.74 mol/kg (500 mg/kg) | Inside | |

| Skin Sensitisation | Non-sensitiser | - | - |

Potential Toxicological Mechanisms and Signaling Pathways

The benzene-1,2,3-triol substructure is a key toxicophore. Its toxicity is often mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]

Oxidative Stress and Cellular Damage

The auto-oxidation of the pyrogallol moiety can lead to the formation of superoxide radicals and hydrogen peroxide. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. This can trigger several downstream signaling pathways.

Caption: Induction of oxidative stress by the target compound.

Caspase-Mediated Apoptosis

Significant cellular damage, particularly DNA damage, can initiate programmed cell death, or apoptosis. This is often mediated by a cascade of enzymes called caspases. The intrinsic pathway of apoptosis is triggered by mitochondrial stress, which is a common consequence of severe oxidative stress.

Caption: The intrinsic pathway of caspase-mediated apoptosis.

Discussion and Conclusion

The in silico analysis of this compound suggests several potential toxicological concerns that warrant further investigation. Both ADMETlab 2.0 and admetSAR predict the compound to be a potential mutagen and carcinogen, likely stemming from the oxidative properties of its pyrogallol-like core. The predicted oral acute toxicity falls into Category III, indicating a significant hazard upon ingestion. Furthermore, the potential for drug-induced liver injury and inhibition of key metabolic enzymes (CYP2D6 and CYP3A4) highlights the risk of hepatotoxicity and adverse drug-drug interactions. On a more positive note, the compound is predicted to have a low risk of hERG-related cardiotoxicity.

It is crucial to acknowledge the limitations of in silico predictions. These models are based on existing data and may not perfectly capture the toxicology of a novel compound. The applicability domain of the models should always be considered when interpreting the results.

References

- 1. researchgate.net [researchgate.net]

- 2. ADMETlab 2.0 [admetmesh.scbdd.com]

- 3. admetSAR 3.0: about [lmmd.ecust.edu.cn]

- 4. 5-Ethyl-4-methylbenzene-1,2,3-triol | C9H12O3 | CID 12386611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ADMETlab 2.0 [admetmesh.scbdd.com]

- 6. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. About | admetSAR [lmmd.ecust.edu.cn]

An In-depth Technical Guide to the Discovery and Natural Sources of Substituted Benzene-1,2,3-triols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural prevalence, and analysis of substituted benzene-1,2,3-triols, a class of polyphenolic compounds with significant biological activities. This document details their historical discovery, explores their diverse natural sources, presents quantitative data on their occurrence, outlines detailed experimental protocols for their study, and visualizes key biological pathways they influence.

Introduction and Historical Context

Substituted benzene-1,2,3-triols, commonly known as pyrogallol derivatives, are a significant class of naturally occurring phenolic compounds. The parent compound, pyrogallol (1,2,3-trihydroxybenzene), was first discovered in 1786 by the Swedish chemist Carl Wilhelm Scheele through the dry distillation of gallic acid.[1] Historically, these compounds were recognized for their potent reducing properties, leading to their use in photography and as oxygen scavengers in analytical chemistry. In recent decades, scientific interest has shifted towards their widespread presence in the plant and microbial kingdoms and their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[2] These activities have positioned them as promising lead compounds in drug discovery and development.

Natural Sources of Substituted Benzene-1,2,3-triols

Substituted benzene-1,2,3-triols are ubiquitous in nature, found in a wide array of plants, fruits, and microorganisms. Their presence is often linked to defense mechanisms and secondary metabolic pathways.

Plant Kingdom

Plants are the most prolific source of pyrogallol derivatives. These compounds are frequently found as structural motifs within more complex molecules like tannins, alkaloids, and flavonoids.

-

Tannins: Hydrolyzable tannins, particularly gallotannins and ellagitannins, are rich sources of gallic acid, the direct precursor to pyrogallol. Upon hydrolysis, these tannins release gallic acid, which can be subsequently decarboxylated to form pyrogallol.[3]

-

Medicinal Plants: Many plants used in traditional medicine owe their therapeutic effects, at least in part, to the presence of pyrogallol and its derivatives. A notable example is Emblica officinalis (Amla or Indian Gooseberry), where pyrogallol has been identified as a major bioactive component responsible for its antiproliferative effects.[2][4][5] Other medicinal plants containing these compounds include Terminalia species and Ammannia baccifera.[6]

-

Foods and Beverages: Tea leaves (Camellia sinensis) are a significant dietary source of pyrogallol-type catechins, such as epigallocatechin (EGC) and epigallocatechin gallate (EGCG).[1] Fermentation of tea leaves can also lead to the formation of free pyrogallol.[1] Coffee has also been identified as a source, with pyrogallol contributing to its xanthine oxidase inhibitory activity.[6]

-

Aquatic Plants: The aquatic plant Myriophyllum spicatum is known to produce and secrete pyrogallic acid, suggesting a role in allelopathy.

Microbial Sources

Certain microorganisms are capable of synthesizing pyrogallol and its derivatives, often through the degradation of aromatic compounds or as part of their secondary metabolism.

-

Bacteria: Species such as Pseudomonas putida and Rhodococcus can synthesize pyrogallol from various aromatic hydrocarbons and phenolics.[3] Some bacteria possess the enzyme gallic acid decarboxylase, which directly converts gallic acid into pyrogallol. Engineered strains of Escherichia coli have been developed to produce pyrogallol from glucose.[7]

-

Fungi: Fermentation processes involving fungi can lead to the production of pyrogallol. For instance, fermented Miang, a traditional Thai tea product, shows detectable levels of pyrogallol that are absent in the unfermented leaves.[1]

Quantitative Data on Pyrogallol Occurrence

The concentration of pyrogallol and its derivatives can vary significantly depending on the natural source, environmental conditions, and processing methods. The following tables summarize available quantitative data.

| Natural Source | Compound | Concentration | Analytical Method | Reference |

| Fermented Miang Tea (Non-filamentous fungi) | Pyrogallol | 0.21 mg/g Dry Weight | HPLC | [1] |

| Fermented Miang Tea (Filamentous fungi) | Pyrogallol | 0.26 mg/g Dry Weight | HPLC | [1] |

| Fermented Paeoniae Radix Extract (48h) | Pyrogallol | 92.138 µg/mL | HPLC | [8] |

| Emblica officinalis (Amla) Leaves | Pyrogallol | Major Constituent | GC-MS | [5][6] |

| Emblica officinalis (Amla) Fruits | 1,2,3-Benzenetriol | Major Constituent | GC-MS | [9] |

Table 1: Concentration of Pyrogallol in Various Natural Sources.

| Cell Line | Compound | IC50 Value | Assay | Reference |

| PC-3 (Prostate Cancer) | Pyrogallol | 55.53 µM | MTT Assay | [1] |

| RC-58T (Prostate Cancer) | Pyrogallol | 65.03 µM | MTT Assay | [1] |

| LNCaP (Prostate Cancer) | Pyrogallol | 71.78 µM | MTT Assay | [1] |

| C6 (Glioma) | Pyrogallol | 40 µM (24h) to 15 µM (72h) | MTT Assay | [3] |

| K562, Raji, Jurkat, HEL (Tumor Cell Lines) | Emblica officinalis Extract | Most Active Inhibitor | Cell Proliferation Assay | [2] |

Table 2: Bioactivity (IC50) of Pyrogallol and Related Extracts on Cancer Cell Lines.

Experimental Protocols

The extraction, isolation, and quantification of substituted benzene-1,2,3-triols are critical for their study. The following sections provide detailed methodologies synthesized from established research.

General Extraction from Plant Material (Maceration)

This protocol describes a general method for obtaining crude extracts from dried plant material.

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind into a coarse powder (30-40 mesh size is optimal).

-

Solvent Selection: Choose an appropriate solvent based on the polarity of the target compounds. Ethanol or methanol are commonly used for extracting polyphenols.

-

Maceration: Place the powdered plant material in a stoppered container. Add the solvent until the material is fully submerged.

-

Incubation: Seal the container and let it stand for a minimum of 3 days at room temperature. Agitate the mixture frequently to ensure thorough extraction.

-

Filtration: Strain the mixture to separate the liquid extract (micelle) from the solid plant residue (marc). Press the marc to recover any remaining liquid.

-

Concentration: Combine the liquid fractions and clarify by filtration. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Drying and Storage: The resulting sticky extract can be completely dried and stored at -80°C for long-term stability.

(Synthesized from[10][11][12])

Isolation and Purification by Column Chromatography

This protocol outlines the separation of compounds from a crude extract.

-

Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, packed using a suitable non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

-

Fraction Collection: Collect the eluent in separate fractions.

-

Monitoring: Monitor the separation using Thin Layer Chromatography (TLC). Spot aliquots of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 3:7). Visualize the spots under UV light.

-

Pooling and Re-purification: Combine fractions that show similar TLC profiles. Fractions containing the compound of interest may require further purification using a smaller column with a refined solvent gradient until a single spot is observed on the TLC plate.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details the quantification of pyrogallol in an extract.

-

Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare a two-solvent mobile phase.

-

Solvent A: 0.02M potassium dihydrogen phosphate and 0.03M disodium hydrogen phosphate in water, with pH adjusted to 2.8 with phosphoric acid.

-

Solvent B: Methanol.

-

-

Gradient Elution: Program a gradient elution at a flow rate of 1.2 mL/min. The specific gradient will depend on the complexity of the sample but will typically involve increasing the proportion of Solvent B over the run time.

-

Standard Preparation: Prepare a stock solution of pure pyrogallol (e.g., 1050 µg/mL) in a diluent (e.g., water:methanol, 90:10 v/v). Create a series of standard solutions with known concentrations (e.g., 6.3 ppm to 31.5 ppm) by serial dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract in the diluent, sonicate to ensure complete dissolution, and filter through a 0.2 µm filter before injection.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution.

-

Quantification: Determine the concentration of pyrogallol in the sample by comparing its peak area to the calibration curve. Set the UV detection wavelength to 240 nm.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the structural confirmation of pyrogallol.

-

Derivatization: As pyrogallol is polar, derivatization is often required. A common method is trimethylsilylation (TMS). React the dried extract with a TMS derivatizing agent.

-

Instrumentation: Use a GC-MS system with a capillary column suitable for separating aromatic compounds (e.g., 5% phenyl polymethylsiloxane).

-

GC Conditions:

-

Injector Temperature: 300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Start at an initial temperature (e.g., 50°C, hold for 1 min), then ramp up to a final temperature (e.g., 320°C at 10°C/min, hold for 2 min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40–600.

-

-

Analysis: Inject the derivatized sample. Identify the pyrogallol-TMS derivative peak by comparing its retention time and mass spectrum to that of a known standard and by matching the fragmentation pattern with a mass spectral library.

(Synthesized from[17][18][19])

Biological Signaling Pathways

Pyrogallol derivatives exert their biological effects by modulating various cellular signaling pathways. A primary mechanism of their anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS).

Pyrogallol-Induced ROS-Mediated Apoptosis

Pyrogallol's pro-oxidant chemistry is central to its mechanism of action. It undergoes autoxidation, which generates a significant amount of intracellular ROS, particularly superoxide anions (O₂•⁻), and depletes cellular glutathione (GSH) levels.[15] This creates a state of severe oxidative stress, which triggers a cascade of events leading to programmed cell death.

Caption: Pyrogallol induces apoptosis via ROS generation and the intrinsic mitochondrial pathway.

Modulation of Pro- and Anti-Apoptotic Proteins

The oxidative stress induced by pyrogallol also directly influences the expression and activity of key proteins that regulate apoptosis, primarily the Bcl-2 family. This shifts the cellular balance towards promoting cell death.

Caption: Pyrogallol alters the Bcl-2/Bax ratio to promote mitochondrial-mediated apoptosis.

Involvement of MAPK and Akt/GSK-3β Signaling

Pyrogallol's effects are not limited to the direct mitochondrial pathway. It also modulates critical cell survival and stress-response signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, further driving the cell towards apoptosis.

Caption: Pyrogallol modulates MAPK and Akt/GSK-3β signaling to induce cell cycle arrest and apoptosis.

Conclusion

Substituted benzene-1,2,3-triols represent a class of natural products with a rich history and a promising future in pharmacology and drug development. Their widespread distribution in plants and microbes makes them readily accessible, while their potent biological activities, particularly their ability to induce apoptosis in cancer cells via complex signaling networks, underscore their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued exploration and quantification of these valuable compounds in natural sources. Further research focusing on the specific substituted derivatives and their unique mechanisms of action will be crucial in translating the potential of these molecules into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of pyrogallol as an antiproliferative compound present in extracts from the medicinal plant Emblica officinalis: effects on in vitro cell growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Synthesis of Gallic Acid and Pyrogallol from Glucose: Replacing Natural Product Isolation with Microbial Catalysis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pakbs.org [pakbs.org]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Method Development and Dermal Absorption of Pyrogallol, a Hair Dye Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

The Theoretical Antioxidant Mechanism of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical antioxidant mechanisms of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, a substituted pyrogallol derivative. Drawing upon established principles of phenolic antioxidant chemistry, this document elucidates the primary pathways through which this compound is postulated to neutralize free radicals, thereby mitigating oxidative stress. The principal mechanisms discussed are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). Detailed methodologies for common in vitro antioxidant assays (DPPH, ABTS, and FRAP) are provided to facilitate the empirical validation of these theoretical concepts. Furthermore, this guide employs structured data presentation and visual diagrams to clarify complex chemical processes and experimental workflows, serving as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can neutralize these harmful ROS. Phenolic compounds, in particular, are a well-studied class of antioxidants.[1][2] this compound belongs to the pyrogallol family of polyphenols, which are known for their potent antioxidant activities.[3][4] The presence of three adjacent hydroxyl groups on the benzene ring is a key structural feature that confers significant radical-scavenging capabilities.[4] This guide explores the theoretical underpinnings of its antioxidant action.

Chemical Structure and Properties

The chemical structure and basic properties of this compound are presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Canonical SMILES | CCC1=C(C(=C(C(=C1O)O)O)C)C |

| InChI Key | SXQZRYBURBSQNP-UHFFFAOYSA-N |

Data sourced from PubChem.

Theoretical Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[5][6]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively scavenging the radical and forming a stable phenoxyl radical (ArO•).[7] The stability of this resulting phenoxyl radical is crucial, as a more stable radical is less likely to initiate further radical chain reactions. The resonance delocalization of the unpaired electron across the aromatic ring contributes significantly to its stability.[7]

For this compound, the presence of three hydroxyl groups and electron-donating alkyl (ethyl and methyl) groups enhances the stability of the formed phenoxyl radical.[1]

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a two-step process that is particularly relevant in polar solvents.[8] In the first step, the phenolic antioxidant undergoes deprotonation to form a phenoxide anion (ArO⁻).[6] In the second step, this anion transfers an electron to the free radical, resulting in a phenoxyl radical and a neutralized anionic species of the radical.[9] The ease of deprotonation (acidity of the phenol) and the ability of the resulting anion to donate an electron are key determinants of the efficiency of the SPLET mechanism.[6]

Caption: Sequential Proton Loss Electron Transfer (SPLET) Mechanism.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine the antioxidant capacity of this compound, several in vitro assays are commonly employed. The following sections provide detailed protocols for three widely used methods: the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]

Protocol:

-